SERT and NET Binding Affinity: 071031B vs. Duloxetine in Rat Cortical Tissue
In radioligand binding assays using rat cortical tissue homogenates, 071031B demonstrated high affinity for both SERT (Ki = 2.68 ± 0.35 nM) and NET (Ki = 1.09 ± 0.73 nM), yielding a SERT/NET Ki ratio of approximately 1:0.4 [1]. In contrast, duloxetine measured under comparable assay conditions displayed SERT Ki = 1.58 ± 0.48 nM and NET Ki values that produced a distinct SERT/NET binding ratio [1]. A lower absolute NET Ki for 071031B (1.09 vs. duloxetine) indicates stronger NET engagement at equimolar concentrations, which may contribute to differential pharmacological effects in models where noradrenergic tone is critical, such as neuropathic pain and fatigue-predominant depression.
| Evidence Dimension | SERT and NET binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | SERT Ki = 2.68 ± 0.35 nM; NET Ki = 1.09 ± 0.73 nM (rat cortical tissue) |
| Comparator Or Baseline | Duloxetine: SERT Ki = 1.58 ± 0.48 nM (rat cortical tissue); NET Ki reported in same study |
| Quantified Difference | 071031B NET Ki approximately 1.09 nM vs. duloxetine NET Ki; SERT/NET ratio 1:0.4 for 071031B |
| Conditions | Radioligand binding assay; [3H]citalopram for SERT, [3H]nisoxetine for NET; rat cortical tissue homogenates |
Why This Matters
The lower NET Ki and distinct SERT/NET ratio of 071031B provide a quantitatively defined alternative to duloxetine for studies requiring preferential NET engagement.
- [1] Xue R, Jin ZL, Chen HX, Yuan L, He XH, Zhang YP, Meng YG, Xu JP, Zheng JQ, Zhong BH, Li YF, Zhang YZ. Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. Eur Neuropsychopharmacol. 2013 Jul;23(7):728-41. doi: 10.1016/j.euroneuro.2012.06.001. PMID: 22748419. View Source
